![molecular formula C38H30O3 B12611919 Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-](/img/structure/B12611919.png)
Benzenepropanoic acid, a-[2-[4'-[2-(phenylmethyl)-3-benzofuranyl][1,1'-biphenyl]-4-yl]ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- is a complex organic compound known for its unique structural properties. This compound features a benzofuran ring, a biphenyl group, and a phenylmethyl substituent, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of high-pressure reactors and automated systems ensures the efficient synthesis of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) in the presence of appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl,2-(phenylmethyl)-: Shares structural similarities but lacks the benzofuran ring.
Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.
Uniqueness
Benzenepropanoic acid, a-[2-[4’-[2-(phenylmethyl)-3-benzofuranyl][1,1’-biphenyl]-4-yl]ethenyl]- stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C38H30O3 |
|---|---|
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
2-benzyl-4-[4-[4-(2-benzyl-1-benzofuran-3-yl)phenyl]phenyl]but-3-enoic acid |
InChI |
InChI=1S/C38H30O3/c39-38(40)33(25-28-9-3-1-4-10-28)20-17-27-15-18-30(19-16-27)31-21-23-32(24-22-31)37-34-13-7-8-14-35(34)41-36(37)26-29-11-5-2-6-12-29/h1-24,33H,25-26H2,(H,39,40) |
Clave InChI |
QSLTUOBLGDGEMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=CC=C(C=C5)C=CC(CC6=CC=CC=C6)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12611854.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)
![3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B12611862.png)
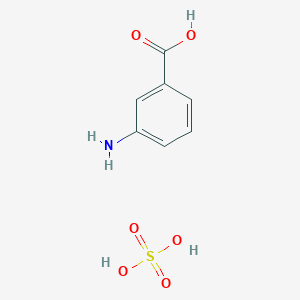
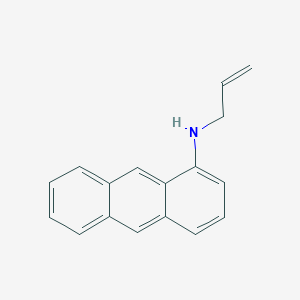
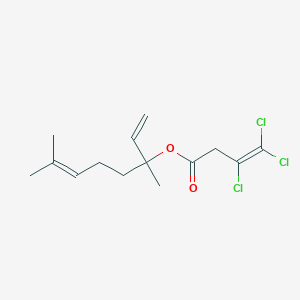

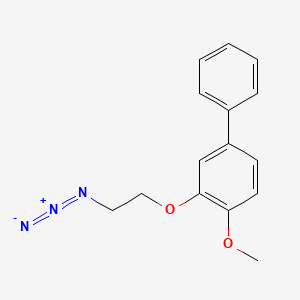
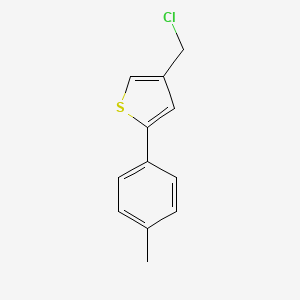
![3-[2-(3-Chlorophenyl)hydrazinylidene]-5-methoxy-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12611909.png)
![tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B12611911.png)
![1-[1-(2-Benzyloxymethyl-phenyl)-vinyl]-pyrrolidine](/img/structure/B12611920.png)
